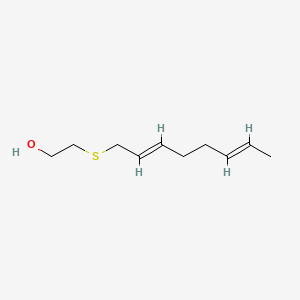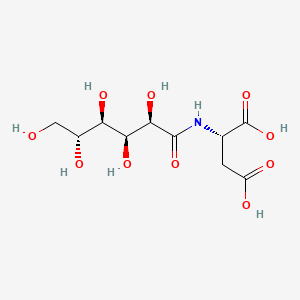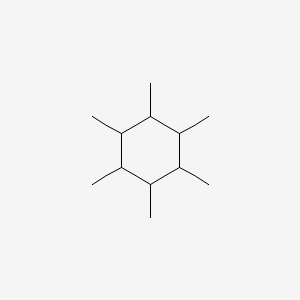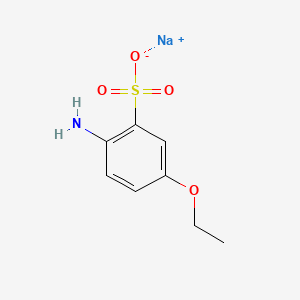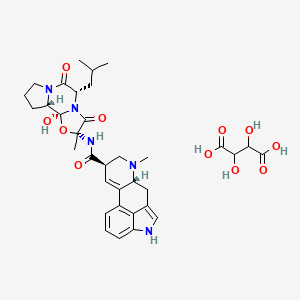![molecular formula C38H46F6P3+ B12655955 1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate CAS No. 81195-09-7](/img/structure/B12655955.png)
1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a 9-amino acid core epitope located at the C-terminal end of a peptide structure . This compound is primarily used in scientific research and is not intended for human use.
Preparation Methods
The preparation of NSC 329337 involves synthetic routes that include specific reaction conditions. The compound is synthesized through a series of chemical reactions that ensure the correct sequence and structure of the amino acids. The industrial production methods for NSC 329337 are designed to maintain high purity and consistency, which are crucial for its use in research applications .
Chemical Reactions Analysis
NSC 329337 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-chlorosuccinimide, which acts as a chlorinating and oxidizing agent . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the peptide structure.
Scientific Research Applications
NSC 329337 has a wide range of scientific research applications. It is used in chemistry for studying peptide structures and reactions. In biology, it is utilized to investigate cellular processes and protein interactions. In medicine, NSC 329337 is employed in research related to disease mechanisms and potential therapeutic targets. Additionally, it has industrial applications in the development of new materials and biochemical assays .
Mechanism of Action
The mechanism of action of NSC 329337 involves its interaction with specific molecular targets and pathways. It modulates gene expression and cellular processes by binding to target proteins and altering their function. This interaction can lead to changes in cellular signaling pathways, which are crucial for understanding its effects in various biological contexts .
Comparison with Similar Compounds
NSC 329337 can be compared with other similar compounds that have analogous structures and functions. Some of these similar compounds include other peptide-based molecules used in research. The uniqueness of NSC 329337 lies in its specific amino acid sequence and its ability to modulate distinct biological pathways. This makes it a valuable tool for studying complex biological systems and developing new therapeutic strategies .
Properties
CAS No. |
81195-09-7 |
|---|---|
Molecular Formula |
C38H46F6P3+ |
Molecular Weight |
709.7 g/mol |
IUPAC Name |
1-[4-(4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C38H46P2.F6P/c1-37(2)25-29-39(31-17-7-5-8-18-31,35-23-13-11-21-33(35)37)27-15-16-28-40(32-19-9-6-10-20-32)30-26-38(3,4)34-22-12-14-24-36(34)40;1-7(2,3,4,5)6/h5-14,17-24H,15-16,25-30H2,1-4H3;/q+2;-1 |
InChI Key |
WBQNQAQZNVJMQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC[P+](C2=CC=CC=C21)(CCCC[P+]3(CCC(C4=CC=CC=C43)(C)C)C5=CC=CC=C5)C6=CC=CC=C6)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)


